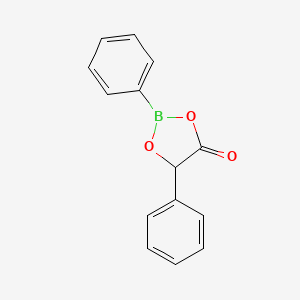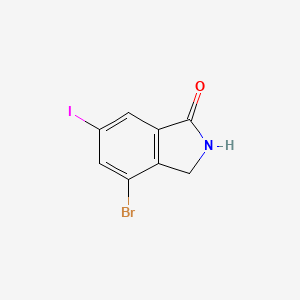
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- is a chemical compound that belongs to the isoindolinone family. This compound is characterized by the presence of bromine and iodine substituents on the isoindolinone core, which can significantly influence its chemical properties and reactivity. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
The synthesis of 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and iodination of isoindolinone derivatives under controlled conditions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern .
Industrial production methods for such compounds may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to remove the halogen atoms. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: The presence of halogen atoms makes this compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are often employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted isoindolinones with varying functional groups.
Applications De Recherche Scientifique
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its derivatives aims to develop new therapeutic agents for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, its derivatives may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- can be compared with other isoindolinone derivatives, such as:
1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-hydroxy-: This compound has a hydroxyl group instead of an iodine atom, which can alter its reactivity and biological activity.
1H-Isoindol-1-one, 4-chloro-2,3-dihydro-6-iodo-:
The uniqueness of 1H-Isoindol-1-one, 4-bromo-2,3-dihydro-6-iodo- lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
1370601-05-0 |
|---|---|
Formule moléculaire |
C8H5BrINO |
Poids moléculaire |
337.94 g/mol |
Nom IUPAC |
4-bromo-6-iodo-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H5BrINO/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-2H,3H2,(H,11,12) |
Clé InChI |
YHJHJWLVCDESDN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2Br)I)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
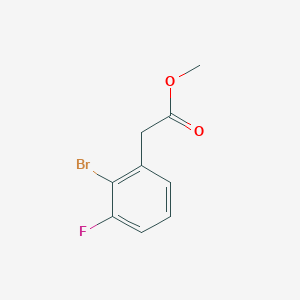
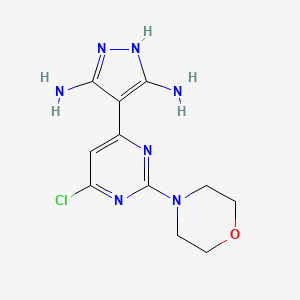
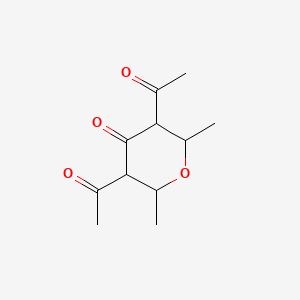
![1,4-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13938843.png)
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
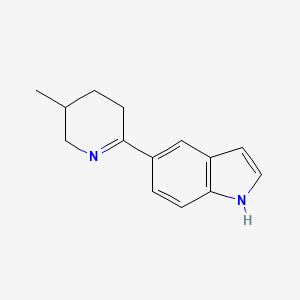
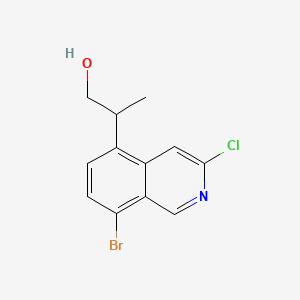
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13938876.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)

![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
